(3S)-2,3,4,5-Tetrahydropyridin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H10N2 |
|---|---|
Molecular Weight |
98.15 g/mol |
IUPAC Name |
(3R)-2,3,4,5-tetrahydropyridin-3-amine |
InChI |
InChI=1S/C5H10N2/c6-5-2-1-3-7-4-5/h3,5H,1-2,4,6H2/t5-/m1/s1 |
InChI Key |
SEECZTVWJNGUEJ-RXMQYKEDSA-N |
Isomeric SMILES |
C1C[C@H](CN=C1)N |
Canonical SMILES |
C1CC(CN=C1)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3s 2,3,4,5 Tetrahydropyridin 3 Amine and Analogous Chiral Tetrahydropyridines
Enantioselective and Diastereoselective Synthetic Approaches
The construction of stereogenic centers in the tetrahydropyridine (B1245486) ring is paramount for its biological function. Modern synthetic chemistry has pivoted towards catalytic asymmetric methods that can control the three-dimensional arrangement of atoms with high precision. Organocatalysis, in particular, has provided a versatile toolbox for these transformations, enabling the synthesis of complex chiral molecules from simple precursors.
Organocatalytic Strategies
Organocatalysis utilizes small, chiral organic molecules to accelerate chemical reactions and control their stereochemical outcome. This approach avoids the use of often toxic and expensive metal catalysts. Key to these strategies is the formation of transient, reactive intermediates that are guided by the chiral catalyst to form the desired enantiomer of the product. Common activation modes include the formation of iminium ions, enamine intermediates, or activation through hydrogen bonding.
Chiral secondary amines, distinct from proline, have been established as a cornerstone of organocatalysis, primarily through iminium ion activation. In this mode, the chiral amine catalyst reversibly condenses with an α,β-unsaturated aldehyde or ketone. This condensation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for nucleophilic attack.
A prominent application of this strategy in the synthesis of tetrahydropyridine scaffolds is the aza-Diels-Alder reaction. A chiral secondary amine, such as a diarylprolinol silyl ether, can catalyze the [4+2] cycloaddition between an enal dienophile and a diene containing a nitrogen atom (an azadiene) or an imine. The catalyst forms a chiral iminium ion with the enal, which then reacts with the diene. The steric environment created by the catalyst directs the diene to attack one face of the iminium ion preferentially, leading to high enantioselectivity in the resulting tetrahydropyridine product. Upon hydrolysis, the catalyst is regenerated, and the chiral product is released. This methodology provides a direct and atom-economical route to highly functionalized chiral tetrahydropyridines.
Chiral squaramides, particularly those derived from Cinchona alkaloids, have proven to be highly effective bifunctional catalysts. They possess both a hydrogen-bond donating squaramide core and a hydrogen-bond accepting/Brønsted basic tertiary amine moiety. This dual functionality allows them to simultaneously activate both the electrophile and the nucleophile, orchestrating complex cascade reactions with high stereocontrol.
A powerful example is the one-pot, three-component triple-domino Michael/aza-Henry/cyclization reaction. mdpi.comnih.govacs.org This reaction constructs the tetrahydropyridine ring with three contiguous stereocenters in a single operation. A quinine-derived squaramide catalyst efficiently promotes the reaction between 1,3-dicarbonyl compounds, β-nitroolefins, and aldimines. mdpi.comacs.org The squaramide's N-H groups activate the nitroalkene via hydrogen bonding for the initial Michael addition of the dicarbonyl compound. The basic tertiary amine of the catalyst then facilitates the subsequent aza-Henry reaction between the resulting intermediate and the aldimine. The cascade concludes with a spontaneous intramolecular cyclization to yield the highly substituted tetrahydropyridine. This methodology achieves good yields with excellent enantiomeric excesses (ee) and high diastereomeric ratios (dr). mdpi.comnih.gov
Table 1: Squaramide-Catalyzed Synthesis of Chiral Tetrahydropyridines Data sourced from studies on analogous systems.
| Entry | Nitroalkene (Substituent) | Imine (Substituent) | Yield (%) | dr ((4R,5R,6S):(4R,5R,6R)) | ee (%) |
|---|---|---|---|---|---|
| 1 | Phenyl | Methyl | 88 | 1.8:1 | 98 |
| 2 | 4-Chlorophenyl | Methyl | 80 | 1.5:1 | 98 |
| 3 | 2-Naphthyl | Methyl | 69 | 1.6:1 | 99 |
| 4 | 2-Furyl | Methyl | 91 | 1.6:1 | 97 |
L-Proline, a simple and naturally occurring chiral secondary amine, is one of the most widely used organocatalysts. It can participate in various catalytic cycles, most notably through enamine and iminium ion intermediates. For the synthesis of tetrahydropyridines, proline has been successfully employed in one-pot multicomponent reactions (MCRs).
In a typical approach, L-proline catalyzes the reaction of an amine, a β-ketoester (like methyl acetoacetate), and an aldehyde. The reaction proceeds under mild conditions, often in green solvents like ethanol. Proline is believed to facilitate the initial condensation steps and the subsequent cyclization, leading to highly functionalized tetrahydropyridine derivatives in good to excellent yields. The key advantages of this method are the operational simplicity, the use of a cheap, non-toxic, and readily available catalyst, and the high atom economy of the multicomponent strategy. While this specific method often generates racemic or diastereomeric mixtures, its principles can be adapted for asymmetric variants.
Chiral phosphoric acids (CPAs), particularly those derived from 1,1'-bi-2-naphthol (B31242) (BINOL), are powerful chiral Brønsted acid catalysts. mdpi.comacs.org The acidity of the phosphate proton and the well-defined chiral pocket created by the bulky substituents on the BINOL backbone allow for effective activation of electrophiles, especially imines. acs.org
In the context of tetrahydropyridine synthesis, CPAs excel at catalyzing the asymmetric aza-Diels-Alder reaction. thieme-connect.comresearchgate.net The catalyst protonates the nitrogen atom of an imine, forming a chiral contact ion pair. This activation significantly lowers the imine's LUMO, making it susceptible to attack by a diene. The chiral environment of the phosphate anion shields one face of the activated imine, forcing the diene to approach from the less hindered side, thus inducing high enantioselectivity. This method has been successfully applied to the reaction between ethyl glyoxylate-derived imines and electron-rich 2-silyloxy-1,3-butadienes, affording functionalized tetrahydropyridine cycloadducts in good yields and with high diastereo- and enantioselectivity. thieme-connect.comresearchgate.net
Table 2: BINOL-Phosphoric Acid Catalyzed Aza-Diels-Alder Reaction Data represents the synthesis of analogous tetrahydropyridine structures.
| Entry | Diene (Substituent R) | Imine (Substituent R¹) | Yield (%) | dr (endo:exo) | ee (%) |
|---|---|---|---|---|---|
| 1 | Phenyl | Benzyl | 90 | 93:7 | 90 |
| 2 | 4-Methoxyphenyl | Benzyl | 85 | 94:6 | 92 |
| 3 | 4-Chlorophenyl | Benzyl | 92 | 92:8 | 88 |
| 4 | 2-Thienyl | Benzyl | 78 | 95:5 | 91 |
Chiral thiourea (B124793) derivatives have emerged as highly versatile hydrogen-bond donor catalysts. nih.gov The two N-H protons of the thiourea moiety form a bidentate hydrogen-bonding interaction with electron-rich atoms, such as the oxygen of a carbonyl group or the nitrogen of a nitro group, thereby activating the substrate as an electrophile. Many of the most effective thiourea catalysts are bifunctional, incorporating a basic group (e.g., a tertiary amine) in addition to the thiourea unit. nih.gov This allows for the simultaneous activation of both the electrophile (via H-bonding) and a nucleophile (via Brønsted base catalysis). mdpi.comnih.gov
This dual activation is particularly effective in cascade reactions for building the tetrahydropyridine core. For instance, a bifunctional thiourea catalyst derived from a chiral diamine or amino alcohol can promote the conjugate addition of a pronucleophile (like a β-ketoester or malonate) to a nitroalkene. nih.gov The thiourea group activates the nitroalkene, while the basic amine moiety deprotonates the nucleophile. The resulting nitro-Michael adduct can then be trapped by an imine in an aza-Henry (nitro-Mannich) reaction, followed by intramolecular cyclization to furnish the tetrahydropyridine ring. The entire sequence is controlled by a single catalyst, which positions the reacting partners within its chiral scaffold to ensure high stereoselectivity.
Metal-Catalyzed Asymmetric Synthesis
The development of stereoselective methods for the synthesis of chiral tetrahydropyridines is a significant area of research due to the prevalence of this structural motif in biologically active compounds. Metal-catalyzed asymmetric synthesis has emerged as a powerful tool, offering efficient routes to these valuable molecules with high levels of enantioselectivity.
Palladium-Catalyzed Reactions
Palladium catalysis has been extensively utilized in the asymmetric synthesis of chiral nitrogen-containing heterocycles. One notable application is the asymmetric decarboxylative [4+2] cycloaddition reaction. This method has been successfully employed for the synthesis of chiral tetrahydropyridine derivatives featuring a quaternary stereocenter. researchgate.netyoutube.com The reaction between γ-methylidene-δ-valerolactones and activated imines, catalyzed by a palladium complex generated from Pd₂(dba)₃ and a chiral phosphoramidite (B1245037) ligand, proceeds under mild conditions and demonstrates a broad tolerance for various functional groups, affording high yields (up to 99%) and excellent enantioselectivities (up to 99% ee). researchgate.netyoutube.com
Another significant advancement in this area is the palladium-catalyzed asymmetric hydrogenation of 2-aryl cyclic ketones. This process, which proceeds via dynamic kinetic resolution under acidic conditions, provides a direct route to chiral trans-cycloalkanols, which can be precursors to chiral tetrahydropyridines. This method is notable for being the first efficient palladium-catalyzed asymmetric hydrogenation of this class of substrates.
Palladium-catalyzed asymmetric allylic amination (AAA) represents a powerful and versatile strategy for the formation of C-N bonds at an allylic position, leading to the synthesis of chiral amines that can be precursors to or part of tetrahydropyridine rings. rsc.orgnih.govresearchgate.netresearchgate.netnih.govnih.govrsc.orgresearchgate.netacs.orgnih.govnih.govtheopenscholar.comnih.gov This reaction is known for its high regioselectivity and enantioselectivity. nih.govnih.gov The utility of this methodology has been demonstrated in the synthesis of various nonproteinogenic amino acids. rsc.orgnih.govnih.gov
A specific application of palladium catalysis has been demonstrated in the asymmetric synthesis of indolizidine alkaloids. This involves a palladium(0)-catalyzed allylic amination followed by a ruthenium-catalyzed ring-closing-ring-opening metathesis sequence, which converts a racemic cyclopentenol derivative into a functionalized tetrahydropyridine.
Gold-Catalyzed Cascade Reactions
Gold catalysis has emerged as a powerful tool for the synthesis of complex molecular architectures, including chiral dihydropyridines, which are closely related to tetrahydropyridines. A notable example is the gold-catalyzed intermolecular condensation of an amine and a diyne-ene, which represents the first instance of an enantioselective 1,2-dihydropyridine synthesis through a formal [3+2+1] approach. dicp.ac.cn This method can achieve high yields (up to 95%) and excellent enantioselectivity (up to 99% ee). dicp.ac.cn
The stereoselectivity of this transformation can be achieved either through a diastereoselective process with an efficiency of 99% or by employing chiral gold catalysts. Mechanistic studies have highlighted the importance of a "silver effect" in facilitating double bond isomerization, providing crucial insights for the future development of gold-catalyzed diyne-ene condensations. dicp.ac.cn The versatility of this approach allows for the construction of diverse substitution patterns on the dihydropyridine (B1217469) ring.
The design of specialized ligands and gold complexes has been crucial for advancing gold-redox chemistry, enabling both stoichiometric and catalytic cross-coupling reactions. These advancements have facilitated the synthesis of pivotal molecular structures.
Copper-Catalyzed Cyclization
Copper-catalyzed reactions have proven effective in the synthesis of various heterocyclic compounds. An improved copper-catalyzed cyclization method has been developed for the efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles under mild, ligand-free conditions, with yields reaching up to 98%. While not directly producing tetrahydropyridines, this methodology highlights the potential of copper catalysis in C-N bond formation and heterocycle synthesis.
In the realm of asymmetric synthesis, copper catalysis has been instrumental in the atroposelective synthesis of C-O axially chiral compounds. The use of novel chiral 1,8-naphthyridine-based ligands in copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC) has enabled the construction of chiral diaryl ethers with high enantioselectivity. This approach demonstrates the potential for developing novel chiral copper catalytic systems for other asymmetric transformations.
Furthermore, copper-catalyzed enantioselective ring-opening reactions of cyclic diaryliodonium salts with O-alkylhydroxylamines have been reported. Using a 3,5-di(tert-butyl)phenyl bis(oxazoline) ligand, this reaction yields 2-hydroxyamino-2'-iodobiaryls with up to 99% ee. The addition of CaO as a base was found to significantly improve yields and suppress side reactions.
Rhodium-Catalyzed Cyclotrimerization
Rhodium-catalyzed [2+2+2] cyclotrimerization has emerged as a powerful method for the construction of six-membered rings, including chiral cyclohexadienylamines, which can be precursors to tetrahydropyridines. This multicomponent reaction brings together terminal alkynes, alkynoates, and cis-enamides with high selectivity and broad substrate scope. nih.gov Mechanistic studies have shown that the reaction initiates with the formation of a five-membered rhodacyclopentadiene intermediate from the coupling of a terminal alkyne and an alkynoate. nih.gov
A versatile reaction cascade involving rhodium(I)-catalyzed C-H activation–alkyne coupling, followed by electrocyclization and subsequent reduction, has been developed for the synthesis of highly substituted 1,2,3,6-tetrahydropyridines. This one-pot procedure can achieve yields of up to 95% with greater than 95% diastereomeric purity. The process allows for the introduction of a variety of substituents at multiple positions on the tetrahydropyridine ring. This rhodium-catalyzed C-H bond activation/alkenylation/electrocyclization cascade provides a convergent route to diverse 1,2-dihydropyridines from simple α,β-unsaturated ketimines and alkynes. dntb.gov.ua
Additionally, rhodium catalysis has been employed in the intramolecular cyclization of thiones and metal carbenes to synthesize thiodihydropyrans, showcasing the versatility of rhodium catalysts in forming six-membered heterocycles.
Indium-Promoted Coupling Reactions
Indium and its organometallic reagents have found significant applications in cross-coupling reactions for the synthesis of various carbo- and heterocyclic structures. The intramolecular cyclization of tethered allyl bromides onto terminal alkynes, mediated by metallic indium, proceeds efficiently in aqueous solvent mixtures to afford unsaturated heterocycles in good yields.
Triorganoindium reagents (R₃In) have been shown to participate in palladium-catalyzed multiple cross-coupling reactions with oligohaloarenes, allowing for the efficient transfer of all three organic groups from indium to the electrophile in a single step. This demonstrates the high atom economy and chemoselectivity of these reagents. Furthermore, indium organometallics are effective in sequential cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions between tri(1-naphthyl)indium reagents and halonaphthalenes or haloisoquinolines provide an efficient route to sterically hindered biaryls. Additionally, unsymmetrical 3,4-disubstituted maleimides can be synthesized through stepwise or sequential one-pot palladium-catalyzed cross-coupling reactions of indium organometallics with 3,4-dihalomaleimides, highlighting the versatility of this approach for creating a wide array of substituted heterocycles.
Tungsten-Mediated Procedures
Tungsten complexes have been utilized in the synthesis and functionalization of nitrogen-containing heterocycles. A complex of {WTp(NO)(PMe₃)} (where Tp = trispyrazolylborate) with N-acetylpyridinium triflate has been shown to be a valuable precursor for creating functionalized tetrahydropyridines.
A general method for the synthesis of 5,6-η²-(1-azatriene) tungsten complexes involves a 6π-azaelectrocyclic dihydropyridine ring-opening that is promoted by the π-basic nature of the {WTp(NO)(PMe₃)} fragment. This process can generate single diastereomers of η²-coordinated linear azatrienes. Detailed spectroscopic and crystallographic data have been reported for the η²-dihydropyridine and η²-1-azatriene complexes, which were prepared as single regio- and stereoisomers.
Furthermore, dihapto-coordinated 1,2-dihydropyridine complexes of the {WTp(NO)(PMe₃)} metal fragment, derived from pyridine (B92270), undergo protonation at C6 followed by regioselective and stereoselective amination at C5 with various primary and secondary amines. This addition occurs anti to the metal center, resulting exclusively in cis-disubstituted 1,2,5,6-tetrahydropyridine products. These products can then be liberated from the metal center via oxidation.
| Catalyst | Reaction Type | Substrates | Product(s) | Key Features |
| Palladium | Asymmetric Decarboxylative [4+2] Cycloaddition | γ-Methylidene-δ-valerolactones, Activated Imines | Chiral Tetrahydropyridines | High yields (up to 99%), excellent enantioselectivities (up to 99% ee) |
| Palladium | Asymmetric Hydrogenation | 2-Aryl Cyclic Ketones | Chiral trans-Cycloalkanols | Dynamic kinetic resolution, acidic conditions |
| Gold | Intermolecular Condensation | Amines, Diyne-enes | 1,2-Dihydropyridines | High yields (up to 95%), excellent enantioselectivity (up to 99% ee), formal [3+2+1] approach |
| Copper | Enantioselective Ring-Opening | Cyclic Diaryliodonium Salts, O-Alkylhydroxylamines | 2-Hydroxyamino-2'-iodobiaryls | Up to 99% ee, use of chiral bis(oxazoline) ligand |
| Rhodium | [2+2+2] Cyclotrimerization | Terminal Alkynes, Alkynoates, cis-Enamides | Chiral Cyclohexadienylamines | High selectivity, broad substrate scope |
| Rhodium | C-H Activation/Cyclization/Reduction Cascade | α,β-Unsaturated Ketimines, Alkynes | Highly Substituted 1,2,3,6-Tetrahydropyridines | One-pot procedure, high yields (up to 95%), high diastereoselectivity (>95%) |
| Indium | Intramolecular Cyclization | Tethered Allyl Bromides, Terminal Alkynes | Unsaturated Heterocycles | Mediated by metallic indium in aqueous media |
| Tungsten | Dihapto-Coordination and Functionalization | Pyridine-derived Dihydropyridine Complexes, Amines | cis-Disubstituted 1,2,5,6-Tetrahydropyridines | Stereoselective amination anti to the metal center |
Asymmetric Dearomatization Reactions
Asymmetric dearomatization of readily available aromatic nitrogen heterocycles has emerged as a powerful strategy for the synthesis of complex, three-dimensional chiral molecules from simple, planar precursors. researchgate.netnih.gov This approach directly converts pyridines into highly functionalized and enantioenriched tetrahydropyridines and piperidines, which are valuable synthetic intermediates. mdpi.comdigitellinc.com
A significant challenge in pyridine dearomatization is overcoming the inherent aromatic stability, which often requires activation of the pyridine ring. researchgate.netmdpi.com A common strategy involves the formation of N-acylpyridinium salts, which are more susceptible to nucleophilic attack. mdpi.comacs.org Catalytic asymmetric dearomatization (CADA) has received considerable attention, providing access to diverse polycyclic molecules. researchgate.netacs.org
Several catalytic systems have been developed to achieve high enantioselectivity in these transformations:
Copper-Catalyzed Reactions: Chiral copper hydride (CuH) complexes have been shown to catalyze the C-C bond-forming 1,4-dearomatization of pyridines at room temperature without prior activation of the heterocycle or the nucleophile. nih.govmit.edu This method generates the nucleophile in situ from abundant olefin precursors. Similarly, chiral copper catalysis has been successfully applied to the enantioselective 1,4-dearomatization of pyridinium (B92312) salts using Grignard reagents, yielding functionalized 1,4-dihydropyridines with high regio- and enantioselectivity. acs.org
Chemo-enzymatic Approaches: A hybrid strategy combines the mild chemical reduction of pyridinium salts to tetrahydropyridines with a highly stereoselective biocatalytic cascade. researchgate.net An amine oxidase/ene imine reductase one-pot system can effectively reduce the C=C bond of the tetrahydropyridine intermediate to furnish stereo-defined 3- and 3,4-substituted piperidines with excellent enantioselectivity. mdpi.comresearchgate.net
Anion-Binding Catalysis: Pioneered by Jacobsen, anion-binding catalysis using chiral thiourea derivatives has been applied to the dearomatization of aza-heterocycles. nih.gov This method facilitates the enantioselective Mannich-type addition of silyl ketene acetals to in situ generated N-acylphthalazinium chlorides, a concept applicable to other nitrogen heterocycles like pyridines. nih.gov
The products of these dearomatization reactions, chiral di- and tetrahydropyridines, can be further elaborated through various transformations to access a wide range of substituted piperidine (B6355638) derivatives. mdpi.comacs.org
Table 1: Comparison of Asymmetric Dearomatization Strategies for Pyridine Derivatives
| Catalytic System | Approach | Key Features | Ref |
|---|---|---|---|
| Chiral Copper Hydride | Direct 1,4-dearomatization | No pre-activation of pyridine or nucleophile needed. | nih.gov |
| Chiral Rhodium Complex | Reductive Heck / Carbometalation | Three-step sequence from pyridine; broad scope. | nih.gov |
| Enzymes (Oxidase/Reductase) | Chemo-enzymatic cascade | High stereoselectivity for C=C bond reduction. | researchgate.net |
| Chiral Thiourea | Anion-binding catalysis | Dearomatization of in situ formed N-acylpyridinium salts. | nih.gov |
Stereospecific Rearrangements and Isomerizations
Sigmatropic rearrangements are powerful tools in organic synthesis for the stereospecific formation of C-C and C-N bonds, allowing the transfer of chirality from a starting material to a product with high fidelity. For the synthesis of chiral amines, nih.govnih.gov-sigmatropic rearrangements such as the Overman and aza-Cope rearrangements are particularly valuable.
The Overman rearrangement facilitates the conversion of allylic alcohols into allylic amines via the thermal or metal-catalyzed rearrangement of an intermediate allylic trichloroacetimidate. wikipedia.orgorganic-chemistry.org This reaction proceeds through a highly ordered, chair-like transition state, which ensures the stereospecific transfer of chirality from the alcohol stereocenter to the newly formed C-N bond in the product. organic-chemistry.orgcaltech.edu The resulting allylic trichloroacetamides can be readily hydrolyzed to provide the corresponding chiral primary amines. The development of catalytic asymmetric versions of the Overman rearrangement has further expanded its utility, enabling the use of prochiral allylic alcohols. organic-chemistry.org This method provides a reliable route to enantioenriched allylic amines, which are precursors to chiral tetrahydropyridines through subsequent cyclization reactions. researchgate.net
The aza-Cope rearrangement , another type of nih.govnih.gov-sigmatropic rearrangement, involves nitrogen-containing 1,5-dienes. chem-station.com The cationic 2-aza-Cope rearrangement is particularly noteworthy as it proceeds at significantly lower temperatures than its all-carbon analogue. wikipedia.org This reaction is highly stereospecific, also favoring a chair-like transition state. wikipedia.org A powerful variant is the tandem aza-Cope rearrangement–Mannich cyclization, where the iminium ion formed after the rearrangement undergoes an intramolecular Mannich reaction. wikipedia.orgacs.org This sequence allows for the rapid construction of complex, nitrogen-containing cyclic systems, such as substituted pyrrolidines and piperidines, from acyclic precursors in a single, stereocontrolled operation. chem-station.com
Table 2: Key nih.govnih.gov-Sigmatropic Rearrangements for Chiral Amine Synthesis
| Rearrangement | Substrate | Product | Key Features | Ref |
|---|---|---|---|---|
| Overman | Allylic Alcohol | Allylic Amine (via trichloroacetamide) | Stereospecific 1,3-transposition of alcohol and amine functions; thermally or metal-catalyzed. | wikipedia.orgorganic-chemistry.org |
| Aza-Cope | Nitrogen-containing 1,5-diene | Rearranged Amine/Iminium Ion | Cationic variant is facile; often coupled with Mannich cyclization for ring formation. | chem-station.comwikipedia.org |
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity.
One-Pot Condensations
One-pot multicomponent condensations are a cornerstone for the synthesis of highly functionalized tetrahydropyridine and dihydropyridine scaffolds. These reactions typically involve the condensation of an aldehyde, an amine, and one or more active methylene compounds. A variety of catalysts have been employed to promote these transformations, offering different advantages in terms of yield, reaction time, and conditions. ufms.br
For instance, a five-component reaction of aldehydes, amines, and β-ketoesters can be catalyzed by copper(II) triflate [Cu(OTf)2] at room temperature to produce tetrahydropyridines in excellent yields. ufms.br Organocatalysts such as camphorsulfonic acid (CSA) have also been used effectively for similar five-component reactions under solvent-free conditions, highlighting the green chemistry potential of these methods. researchgate.net Acetic acid has been explored as both a catalyst and a solvent, providing a metal-free and clean reaction environment. ufms.br
Domino and Cascade Sequences
Domino and cascade reactions are a subset of MCRs where the first reaction sets up the functionality for subsequent intramolecular transformations to occur sequentially in the same pot without the need for intermediate isolation or changes in reaction conditions.
An elegant example is the organocatalytic triple-domino Michael/aza-Henry/cyclization reaction. acs.org This sequence, catalyzed by a quinine-derived squaramide, brings together 1,3-dicarbonyl compounds, β-nitroolefins, and aldimines to construct tetrahydropyridines with three contiguous stereogenic centers in good yields and with high enantioselectivity. acs.org
Another powerful cascade involves a rhodium(I)-catalyzed C–H activation–alkyne coupling, followed by an electrocyclization and a subsequent acid/borohydride-promoted reduction. nih.gov This one-pot procedure transforms simple α,β-unsaturated imines and alkynes into highly substituted 1,2,3,6-tetrahydropyridines with excellent yields and diastereoselectivity. nih.gov Biocatalytic cascades have also been developed, combining transaminases with organocatalysts to facilitate complexity-building Mannich reactions for the synthesis of piperidine alkaloids. ucd.ie
Catalyst-Free MCRs
In the pursuit of more sustainable and cost-effective synthetic methods, catalyst-free MCRs have gained significant attention. These reactions are often promoted by heat or microwave irradiation and can proceed in green solvents like water or under solvent-free conditions.
The multicomponent Hantzsch reaction, a classic method for synthesizing dihydropyridines, can be performed efficiently without a catalyst by heating a mixture of an aldehyde, a β-ketoester, and an ammonium (B1175870) salt. acs.org Similarly, functionalized 1,4-dihydropyridines have been synthesized via a catalyst-free, four-component reaction under microwave irradiation in water, achieving excellent yields in very short reaction times (<12 minutes). nih.govfrontiersin.org The benefits of these catalyst-free approaches include simplified purification, avoidance of toxic metal catalysts, and reduced chemical waste. acs.orgnih.gov
Table 3: Overview of Multicomponent Strategies for Tetrahydropyridine Synthesis
| Strategy | Description | Example | Key Advantage | Ref |
|---|---|---|---|---|
| One-Pot Condensation | Aldehyde, amine, and β-ketoester condensation. | Cu(OTf)2 catalysis at room temperature. | High yields and functional group tolerance. | ufms.br |
| Domino/Cascade | Sequential Michael/aza-Henry/cyclization. | Quinine-squaramide organocatalysis. | High stereocontrol, creating multiple stereocenters. | acs.org |
| Catalyst-Free MCR | Four-component reaction in water. | Microwave-assisted synthesis of 1,4-dihydropyridines. | Green, rapid, and avoids catalyst-related costs and waste. | nih.gov |
Cyclization Reactions and Ring-Forming Transformations
The construction of the core piperidine ring is a critical step in the synthesis of (3S)-2,3,4,5-Tetrahydropyridin-3-amine and its analogs. Various cyclization strategies have been developed, ranging from transition metal-catalyzed processes to biocatalytic and radical-mediated methods.
Intramolecular cyclization is a direct approach to forming the heterocyclic ring. For example, cobalt(I)-catalyzed intramolecular [2+2+2] cycloadditions between substrates containing ynamide, nitrile, and alkyne functionalities have been used to synthesize fused 3-aminopyridine derivatives, which can be precursors to tetrahydropyridines. nih.gov Rhodium-catalyzed intramolecular cyclizations have also been explored for the synthesis of related sulfur-containing heterocycles. researchgate.net A unique strategy involves the intramolecular cyclization of 2-azaallyl anions with N-aryl amides to afford 3-amino substituted oxindoles, showcasing a metal-free ring-forming approach. rsc.org A particularly innovative method for accessing chiral piperidines involves an enantioselective, radical-mediated δ-C-H cyanation of acyclic amines, followed by reductive cyclization of the resulting δ-amino nitrile. nih.gov
Biocatalysis offers a green and highly selective alternative for ring formation. researchgate.net Enzymes such as transaminases can be used to generate chiral amino intermediates from prochiral ketones, which then undergo spontaneous intramolecular cyclization to form enantioenriched N-heterocycles like pyrrolidines and piperidines. researchgate.net Thioesterase enzymes, often found in nonribosomal peptide synthetase (NRPS) pathways, are another class of biocatalysts capable of mediating the cyclization of linear peptide precursors to form macrocycles and smaller lactams. nih.gov
Intramolecular Cyclization
Intramolecular cyclization represents a powerful and atom-economical approach for the assembly of the tetrahydropyridine ring. These reactions often proceed as domino or cascade sequences, where multiple bonds are formed in a single pot, thereby increasing synthetic efficiency.
One notable strategy involves an organocatalytic triple-domino reaction. A quinine-derived squaramide can catalyze a Michael/aza-Henry/cyclization sequence between 1,3-dicarbonyl compounds, β-nitroolefins, and aldimines. d-nb.infoacs.org This one-pot process efficiently constructs highly functionalized tetrahydropyridines with three contiguous stereocenters in good yields and with excellent enantioselectivity. nih.govd-nb.infoacs.org The development of such organocascade sequences is a significant advancement for the stereoselective synthesis of these heterocycles. nih.gov
Another advanced approach is a rhodium(I)-catalyzed C–H activation–alkyne coupling followed by electrocyclization. nih.gov This cascade process begins with the C–H bond activation of α,β-unsaturated imines, which then couple with alkynes to form azatriene intermediates. These intermediates undergo in-situ electrocyclization to yield 1,2-dihydropyridines, which can be subsequently reduced to the desired tetrahydropyridine products with high diastereoselectivity. nih.gov
Multicomponent reactions (MCRs) also provide an efficient route via intramolecular cyclization. A four-component reaction of aldehydes, cyano-containing C-H acids, esters of 3-oxocarboxylic acid, and ammonium acetate (B1210297) can produce polysubstituted 1,4,5,6-tetrahydropyridines. nih.gov The proposed mechanism involves a sequence of Knoevenagel condensation, Michael addition, and Mannich reaction to build a linear precursor that undergoes a final intramolecular cyclization to form a 2-hydroxypiperidine intermediate, which then dehydrates to the tetrahydropyridine. nih.gov
| Strategy | Key Reactions | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|---|
| Triple-Domino Reaction | Michael addition, Aza-Henry reaction, Cyclization | Quinine-derived squaramide (organocatalyst) | One-pot synthesis, three contiguous stereocenters, high enantioselectivity. | nih.govd-nb.infoacs.org |
| C–H Activation Cascade | Rh-catalyzed C–H activation, Alkyne coupling, Electrocyclization | [Rh(coe)2Cl]2 / Ligand | Forms highly substituted products, high diastereoselectivity. | nih.gov |
| Four-Component Reaction | Knoevenagel condensation, Michael addition, Mannich reaction, Cyclization | Ammonium acetate (as nitrogen source) | Stereoselective formation of polysubstituted rings from simple precursors. | nih.gov |
| Carbene-based Cyclization | Intramolecular ring-opening cyclization | Rhodium(II) salt | Utilizes α-imino carbene intermediates from N-sulfonyl-1,2,3-triazoles. | researchgate.net |
Aza-Diels-Alder Reactions
The aza-Diels-Alder reaction, a variation of the conventional Diels-Alder reaction, is a cornerstone in the synthesis of nitrogen-containing six-membered heterocycles, including tetrahydropyridines. mdpi.com This cycloaddition involves a nitrogen-containing diene or dienophile and provides a direct, stereocontrolled route to the tetrahydropyridine core. nih.gov
In these reactions, 1,2-dihydropyridines can act as the diene component, reacting with various dienophiles. The development of enantioselective versions of this reaction is of particular interest. Chiral primary ammonium salts have been shown to catalyze the reaction between 1,2-dihydropyridines and α-acyloxyacroleins, providing efficient access to key alkaloid intermediates. rsc.org The use of organocatalysts, such as chiral oxazolidines, has also proven effective in promoting the Diels-Alder reaction of 1,2-dihydropyridines. mdpi.com
The reactivity and scope of the reaction can be expanded by using highly reactive dienes. For instance, 1-alkoxy-1-amino-1,3-butadienes are doubly activated dienes that undergo aza-Diels-Alder (or hetero-Diels-Alder, HDA) reactions with electron-deficient dienophiles under mild conditions, yielding functionalized cycloadducts with high regioselectivity. nih.gov These adducts can then be converted into various useful building blocks.
| Diene Component | Dienophile Component | Catalyst/Conditions | Outcome | Reference |
|---|---|---|---|---|
| 1,2-Dihydropyridines | α-Acyloxyacroleins | Chiral primary ammonium salt | Enantioselective synthesis of alkaloid precursors. | rsc.org |
| 1,2-Dihydropyridines | Various dienophiles | Chiral oxazolidine organocatalyst | Catalytic asymmetric Diels-Alder reaction. | mdpi.com |
| 1-Alkoxy-1-amino-1,3-butadienes | Electron-deficient alkenes | Mild thermal conditions | Highly functionalized cycloadducts with excellent regioselectivity. | nih.gov |
| Azadienes | Various alkenes | Thermal or Lewis acid conditions | A common synthetic approach to tetrahydropyridines. | nih.gov |
Ring Expansion Strategies
Ring expansion methodologies offer an unconventional and powerful approach to synthesizing tetrahydropyridines from smaller, readily available heterocyclic precursors. These strategies often involve the rearrangement of strained ring systems, providing access to highly functionalized six-membered rings that can be difficult to obtain through other methods.
A notable example is the stereoselective, metal-free ring-expansion of monocyclopropanated pyrroles. nih.govacs.org These starting materials can be synthesized in enantiomerically pure forms from pyrroles. nih.gov The key step is a cyclopropylcarbinyl cation rearrangement, which selectively cleaves an endocyclic C–C bond of the cyclopropane ring, leading to the formation of highly functionalized tetrahydropyridine derivatives. nih.govacs.org For instance, treating a pyrrole-derived epoxide with a mixture of trifluoroacetic acid and water (TFA/H₂O) can induce ring expansion to yield a dihydropyridine, which can be further processed. nih.govacs.org This method is scalable and provides valuable building blocks for drug synthesis. nih.gov
This strategy is part of a broader class of reactions that leverage the ring strain of small rings, like cyclopropanes or epoxides fused to a heterocyclic core, to drive the formation of larger, more stable ring systems. chemrxiv.org
| Starting Material | Key Intermediate | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| Monocyclopropanated pyrroles | Cyclopropylcarbinyl cation | Acidic conditions (e.g., TFA/H₂O) | Highly functionalized dihydropyridines/tetrahydropyridines | nih.govacs.org |
| Pyrrole-derived epoxide | Cyclopropylmethyl cation | TFA/H₂O (9:1), 25 °C | Dihydropyridine | nih.govacs.org |
| Furan derivatives | Not specified | Not specified | Tetrahydropyridines (mentioned as a general strategy) | chemrxiv.org |
Green Chemistry Considerations in Synthesis
In line with the principles of green chemistry, modern synthetic efforts are increasingly focused on developing environmentally benign methodologies. This includes the use of alternative energy sources, minimizing or eliminating solvents, and employing recyclable reaction media for the synthesis of tetrahydropyridines and related heterocycles.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. researchgate.net These benefits include dramatically reduced reaction times, improved product yields, and enhanced purity. researchgate.netmdpi.com The heating mechanism in microwave-assisted synthesis involves direct interaction with molecules through dipolar polarization and ionic conduction, leading to rapid and uniform heating. researchgate.net
This technology has been successfully applied to the synthesis of tetrahydropyrimidine derivatives, which are structurally related to tetrahydropyridines. For example, the Biginelli condensation, a multicomponent reaction to form tetrahydropyrimidines, can be carried out efficiently under microwave irradiation. foliamedica.bgdoaj.orgsemanticscholar.org A reaction involving an aldehyde, N,N'-Dimethylurea, and a substituted acetoacetanilide in ethanol can be completed in 22-24 minutes under microwave conditions, a significant reduction compared to conventional heating. semanticscholar.org Similarly, microwave-assisted ring-expansion reactions have also been reported, demonstrating the versatility of this technique. nih.gov
| Reaction Type | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Synthesis of Dihydropyridine derivatives | Conventional Solvothermal | Long (hours) | Comparable to MW | mdpi.com |
| Microwave-Assisted | 20 min | 88–95% | mdpi.com | |
| Biginelli Condensation (for Tetrahydropyrimidines) | Conventional Heating | 5 hours (reflux) | Not specified | foliamedica.bg |
| Microwave Irradiation | 22-24 min | Good | semanticscholar.org |
Solvent-Free Conditions
Conducting reactions under solvent-free, or neat, conditions is a core principle of green chemistry. This approach reduces waste, eliminates the cost and hazards associated with organic solvents, and can simplify product purification. researchgate.net
The synthesis of functionalized tetrahydropyridine derivatives has been achieved through a five-component, one-pot reaction under solvent-free conditions at room temperature. researchgate.net This methodology utilizes readily available aldehydes, amines, and β-ketoesters with a catalytic amount of camphorsulfonic acid. The key advantages of this protocol include short reaction times, good yields, high atom economy, and the avoidance of column chromatography for purification. researchgate.net
Similarly, a solvent-free catalytic method using a recyclable polyindole/TiO₂ nanocatalyst has been developed for the Hantzsch synthesis of 1,4-dihydropyridine derivatives. scirp.org This protocol features short reaction times, broad substrate compatibility, and excellent functional group tolerance, highlighting the potential of heterogeneous catalysis in environmentally friendly synthesis. scirp.org
| Reaction | Catalyst | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Five-component synthesis of tetrahydropyridines | (±)-Camphorsulfonic acid | Room temperature, neat | High atom-economy, short reaction time, no column chromatography. | researchgate.net |
| Hantzsch synthesis of 1,4-dihydropyridines | Polyindole/TiO₂ nanocatalyst | Ambient temperature, solvent-free | Recyclable catalyst, high yields, simple product isolation. | scirp.org |
Use of Ionic Liquids
Ionic liquids (ILs) are salts that are liquid at or near room temperature and are considered green solvents due to their negligible vapor pressure, non-flammability, and high thermal stability. tcichemicals.com They consist of organic cations and various anions, and their properties can be tuned by modifying these components. In synthesis, ILs can act as both the solvent and, in some cases, the catalyst, offering a recyclable medium for chemical reactions. tcichemicals.comnih.gov
The use of ionic liquids has been explored for the synthesis of tetrahydropyridine derivatives. For example, a multicomponent reaction between an isoxazole amine, ethyl acetoacetate, and an aldehyde can be performed in the ionic liquid triethylammonium acetate (TEAA) at room temperature. researchgate.net This method produces bis-isoxazolyl-1,2,5,6-tetrahydropyridine-3-carboxylates in excellent yields (94-98%). The ionic liquid TEAA is noted for its low toxicity, non-corrosive nature, and reusability, making it an attractive medium for green synthesis. researchgate.net The unique solvating properties of ionic liquids can lead to different reactivity and selectivity compared to conventional organic solvents. tcichemicals.com
| Ionic Liquid | Reaction Type | Role of IL | Benefits | Reference |
|---|---|---|---|---|
| Triethylammonium acetate (TEAA) | Multicomponent synthesis of tetrahydropyridines | Reaction medium | High yields, room temperature, reusable, low toxicity. | researchgate.net |
| Imidazolium or Pyridinium-based ILs | General organic synthesis (e.g., Diels-Alder, Suzuki-Miyaura coupling) | Solvent, Catalyst retainer | Recyclable, non-volatile, enhances reaction rates. | tcichemicals.com |
| Cyclic guanidinium lactate | Knoevenagel condensation | Reaction medium | High yields (>90%) in short times (1-7 min) at room temperature. | nih.gov |
Ultrasonication
Ultrasound-assisted synthesis has emerged as a powerful green chemistry tool for accelerating organic reactions. orientjchem.org The application of high-frequency sound waves (typically >20 kHz) in a reaction medium generates acoustic cavitation—the formation, growth, and implosive collapse of bubbles. This phenomenon creates localized "hot spots" with transient high temperatures and pressures, leading to a significant enhancement in reaction rates, improved yields, and often milder reaction conditions compared to conventional heating methods. orientjchem.orgnih.gov
In the context of tetrahydropyridine synthesis, ultrasonication is particularly effective for multi-component reactions. tandfonline.com These reactions, which combine three or more reactants in a single step to form a complex product, benefit from the enhanced mixing and mass transfer induced by ultrasonic irradiation. For instance, the synthesis of highly functionalized tetrahydropyridine-3-carboxylates has been successfully achieved via a pseudo five-component reaction involving aromatic aldehydes, anilines, and β-ketoesters under ultrasonic promotion. researchgate.netdntb.gov.uaresearchgate.net The use of an aqueous medium and a recyclable ionic liquid catalyst further enhances the environmental credentials of this approach. researchgate.netresearchgate.net
Key advantages of this methodology include operational simplicity, drastically reduced reaction times, and high product yields. orientjchem.orgtandfonline.com While direct synthesis of this compound using this method is not prominently documented, the principles can be applied to construct the core tetrahydropyridine ring, which could then undergo further functional group manipulation to yield the target chiral amine.
| Reactants | Catalyst/Medium | Key Features | Reference |
|---|---|---|---|
| Aromatic aldehydes, Anilines, β-Ketoesters | N-methyl pyridinium tosylate (NMPyTs) ionic liquid | Homogeneous, recyclable catalyst; Short reaction times; High yields. | tandfonline.com |
| (Hetero)aromatic aldehydes, Anilines, Alkyl acetoacetates | [N-CH2CO2H-3-pic]⁺HSO4⁻ ionic liquid in water | Green aqueous medium; Pseudo five-component reaction; Good yields. | researchgate.netdntb.gov.uaresearchgate.net |
| Aldehydes, Hydroxylamine hydrochloride, Allyl-sulfonamides | Trichloroisocyanuric acid (TCCA) in EtOH/H₂O | One-pot, two-step protocol for isoxazoline synthesis (related heterocycle). Demonstrates ultrasound for cycloaddition. | nih.gov |
Synthetic Routes from Pyridine and Dihydropyridine Precursors
The dearomatization of readily available pyridine derivatives is a primary and highly attractive strategy for the synthesis of saturated and partially saturated nitrogen heterocycles like tetrahydropyridines and piperidines.
Asymmetric hydrogenation is a powerful method for producing chiral piperidines from pyridine precursors. dicp.ac.cn The main challenges in the direct hydrogenation of pyridines are their aromatic stability and the tendency of both the substrate and the amine product to coordinate to and poison the metal catalyst. dicp.ac.cnchemrxiv.org A common strategy to overcome these issues is the activation of the pyridine ring by N-alkylation or protonation to form a pyridinium salt. This activation lowers the aromatic stabilization energy and reduces catalyst inhibition. dicp.ac.cndicp.ac.cn
Homogeneous catalysts, particularly those based on iridium (Ir) and rhodium (Rh) complexed with chiral ligands, have shown exceptional efficacy in this transformation. chemrxiv.orgunimi.it For instance, iridium catalysts paired with chiral phosphine ligands like (R)-SynPhos can hydrogenate pyridinium salts under high pressure to yield chiral piperidines with excellent enantioselectivities. dicp.ac.cn Another approach involves a rhodium-catalyzed transfer hydrogenation, which uses a hydrogen source like a formic acid/triethylamine (B128534) mixture, avoiding the need for high-pressure hydrogen gas. dicp.ac.cnresearchgate.net This method can facilitate a reductive transamination, where a chiral primary amine is introduced under reducing conditions, leading to the formation of a chiral piperidine with high stereoselectivity. liverpool.ac.ukresearchgate.net
Heterogeneous catalysis, using catalysts such as PtO₂ or Pd(OH)₂/C in acidic media, has also been employed. dicp.ac.cn In this approach, a chiral auxiliary, like an oxazolidinone, is attached to the pyridine ring. The auxiliary shields one face of the pyridine, directing the hydrogen addition to the opposite side and inducing stereoselectivity. A key advantage of this method is that the auxiliary can be cleaved tracelessly during the reaction and subsequently recycled. dicp.ac.cnnih.gov
| Catalyst System | Substrate Type | Key Conditions | Stereoselectivity | Reference |
|---|---|---|---|---|
| [{Ir(cod)Cl}₂]/(R)-SynPhos | Pyridinium Salts | 600 psi H₂, 28 °C | Up to 96% ee | dicp.ac.cn |
| [RhCp*Cl₂]₂ / KI | N-benzylpyridinium salts with chiral amine | Transfer hydrogenation (HCOOH/NEt₃) | Excellent diastereo- and enantio-selectivities | dicp.ac.cnresearchgate.net |
| Pd(OH)₂/C or PtO₂ | Pyridines with chiral oxazolidinone auxiliary | 100 bar H₂, Acetic Acid | Up to 98% ee | dicp.ac.cn |
| Rh-JosiPhos | N-benzylated 3-substituted pyridinium salts | 50 bar H₂, Et₃N (base) | Up to 90% ee | unimi.it |
Reductive amination is a cornerstone of amine synthesis, typically involving the condensation of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. harvard.edumasterorganicchemistry.com This method is highly versatile and can be used to produce primary, secondary, or tertiary amines. youtube.com To synthesize a 3-aminotetrahydropyridine scaffold, the logical precursor would be a tetrahydropyridin-3-one or a piperidin-3-one.
A key aspect of successful reductive amination is the choice of reducing agent. The reducing agent must selectively reduce the C=N bond of the iminium ion in the presence of the starting carbonyl group. masterorganicchemistry.com Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly well-suited for this purpose. harvard.edumasterorganicchemistry.com These reagents are less reactive towards ketones and aldehydes at neutral or slightly acidic pH but readily reduce the protonated iminium intermediate. harvard.edu
Direct asymmetric reductive amination, where a chiral catalyst guides the reduction of the prochiral imine intermediate, is a highly efficient method for producing chiral amines. researchgate.netresearchgate.net Chiral half-sandwich iridium catalysts have been developed for transfer hydrogenative direct asymmetric reductive amination, providing access to a broad range of α-chiral amines with high yields and enantioselectivity under mild conditions. digitellinc.comnih.gov While many examples focus on acyclic ketones, the application of this strategy to cyclic ketones like a protected piperidin-3-one offers a direct route to enantiomerically enriched 3-aminopiperidines, which are structurally analogous to the target tetrahydropyridine.
| Reducing Agent | Typical Precursors | Advantages | Reference |
|---|---|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | Ketone/Aldehyde + Amine | Selectively reduces iminium ions over carbonyls; Stable in acidic conditions (pH 3-4). | harvard.edumasterorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Ketone/Aldehyde + Amine | Mild, highly selective; Avoids toxic cyanide byproducts; High functional group tolerance. | harvard.eduorganic-chemistry.org |
| H₂/Catalyst (e.g., Pd/C) | Isolated Imine or One-Pot | Can be used when other functional groups are sensitive to hydrides. | youtube.com |
| Chiral Iridium Catalysts with HCOOH/NEt₃ | Ketone/Aldehyde + Amine | Enables direct asymmetric synthesis; High enantioselectivity; Additive-free conditions. | researchgate.netnih.gov |
Nucleophilic addition to activated pyridine rings, typically in the form of N-acyl or N-alkyl pyridinium salts, is a versatile method for synthesizing substituted dihydropyridines. novapublishers.com The stereochemical outcome of this addition can be controlled by employing a chiral auxiliary on the pyridine nitrogen. The auxiliary creates a chiral environment that directs the incoming nucleophile to one of the two diastereotopic faces of the pyridinium ring, resulting in a face-selective addition. novapublishers.com
Various chiral auxiliaries, such as those derived from thiazolidine-2-thiones or bicyclic amines, have been effectively used. novapublishers.com The conformation of the pyridinium salt intermediate, often stabilized by non-covalent interactions like cation-π interactions, plays a crucial role in determining the stereoselectivity. The choice of nucleophile can also influence the regioselectivity, leading to the formation of 1,2-, 1,4-, or 1,6-dihydropyridines. novapublishers.comrsc.org
To synthesize a 3-aminotetrahydropyridine, a nucleophile containing nitrogen or a precursor to an amine group would be required. A tungsten-mediated approach has demonstrated the regioselective amination of 1,2-dihydropyridine complexes. In this method, the complex undergoes protonation followed by the stereoselective addition of a primary or secondary amine anti to the metal center, producing cis-disubstituted 1,2,5,6-tetrahydropyridines. nih.gov The desired product can then be liberated from the metal complex by oxidation. This divergent approach allows for variation in the nucleophile, electrophile, and the amine, providing access to a diverse range of novel 3-aminotetrahydropyridine derivatives. nih.gov
Mechanistic Investigations of 3s 2,3,4,5 Tetrahydropyridin 3 Amine Formation
Elucidation of Reaction Pathways
The formation of 3-aminotetrahydropyridine scaffolds can proceed through various synthetic strategies, each with its own distinct mechanistic pathway. These routes often involve complex sequences of bond-forming and breaking events, the precise nature of which dictates the final product's yield and stereochemistry.
In many synthetic transformations, the desired reaction pathway is often accompanied by parallel or competing pathways that can diminish the yield of the target molecule. A notable example is observed in the tungsten-mediated synthesis of 3-aminotetrahydropyridines. In this approach, the desired allylamine (B125299) complex, a direct precursor to the free amine, is susceptible to a proton-initiated E1-type elimination mechanism. nih.gov This competing pathway leads to the reversion of the product back to a dihydropyridine (B1217469) (DHP) precursor, thereby establishing an equilibrium that can disfavor the formation of the final product. nih.gov
The thermodynamic favorability of the η²-dihydropyridine elimination product over the aminotetrahydropyridine (ATHP) complex presents a significant challenge. nih.gov The desired forward reaction, involving nucleophilic addition, is kinetically preferred at low temperatures (e.g., -40 °C), but warming the reaction can trigger the elimination pathway. nih.gov This necessitates careful control of reaction conditions, such as quenching with a suitable base (e.g., potassium tert-butoxide) before returning to ambient temperature, to inhibit the E1 elimination and maximize the yield of the desired 3-aminotetrahydropyridine structure. nih.gov
Another challenge arises in biocatalytic routes, where labile intermediates, such as aldehydes or imines formed during enzymatic oxidation, can be prone to racemization. rsc.orgrsc.org This parallel process can compromise the enantiopurity of the final product, necessitating streamlined one-pot, multi-enzyme cascades to minimize the lifetime of these vulnerable intermediates. rsc.orgrsc.org
The identification and characterization of reaction intermediates are fundamental to confirming a proposed mechanism. In the tungsten-promoted synthesis of 3-aminotetrahydropyridines, several key intermediates have been identified. The reaction sequence is initiated by the formation of a dihapto-coordinate 1,2-dihydropyridine complex with a {WTp(NO)(PMe₃)} metal fragment. nih.gov Subsequent protonation of this complex generates a highly asymmetric π-allyl complex. acs.org This allyl complex is the key intermediate that reacts with amine nucleophiles. The resulting aminotetrahydropyridine (ATHP) complex is the direct precursor to the final product, which is liberated through oxidative decomplexation. nih.gov
In biocatalytic syntheses of 3-aminopiperidines, the key intermediates are generated through enzymatic transformations. For instance, a galactose oxidase (GOase) can oxidize a protected amino alcohol to form a labile aldehyde intermediate. rsc.orgresearchgate.net This aldehyde is not isolated but undergoes spontaneous intramolecular cyclization to form a cyclic imine. This imine is the crucial intermediate that is then stereoselectively reduced by an imine reductase (IRED) to yield the final chiral aminopiperidine. rsc.orgresearchgate.net Preventing the racemization of these imine intermediates is critical for achieving high enantiopurity. rsc.org
The sequence of protonation and amination events is critical in defining the regioselectivity and stereoselectivity of the final product. A well-elucidated example is the tungsten-mediated dearomatization of pyridine (B92270). nih.gov The process begins with the dihapto-coordination of pyridine to the tungsten center, which activates the ring for further reactions. The addition of an acid to the resulting dihydropyridine (DHP) complex leads to protonation at the C6 position. nih.gov
This protonation step is crucial as it generates an electrophilic allyl complex intermediate. acs.org Following protonation, a variety of primary and secondary amines can be introduced as nucleophiles. The amination occurs with high regioselectivity at the C5 position of the piperidine (B6355638) ring. nih.gov A critical stereochemical feature of this sequence is that the amine addition happens exclusively anti to the face of the metal coordination, resulting in the formation of cis-disubstituted products. nih.gov However, the process is sensitive to proton concentration; an ammonium (B1175870) salt generated during the reaction can reprotonate the newly added amine, triggering its departure and reversion to the allyl intermediate, highlighting a delicate balance in the protonation state of the system. nih.gov
While ionic pathways are common, radical mechanisms offer alternative routes for the formation of piperidine rings. Recent advancements have highlighted the role of hybrid palladium-radical intermediates in C-H activation and cyclization reactions. nih.govresearchgate.net These processes typically involve a single electron transfer (SET) step, often initiated by visible light, to generate a hybrid vinyl palladium radical intermediate. nih.gov
This reactive species can then undergo a 1,5-hydrogen atom translocation (HAT), abstracting a hydrogen atom from a remote, unactivated C(sp³)–H site within the same molecule. nih.gov This HAT step generates a new carbon-centered radical, which can then participate in an atom-transfer radical cyclization (ATRC) cascade to form carbo- and heterocyclic structures. nih.gov Although not yet specifically demonstrated for (3S)-2,3,4,5-Tetrahydropyridin-3-amine, this mechanism represents a powerful strategy for constructing piperidine rings by forging C-C or C-heteroatom bonds at previously unreactive positions. The ability to generate radicals under mild, palladium-catalyzed conditions opens new avenues for synthesizing complex and substituted piperidine derivatives. nih.govresearchgate.net
Computational Mechanistic Studies
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating complex reaction mechanisms. It provides insights into the electronic structure, stability, and reactivity of molecules, transition states, and intermediates that are often difficult to obtain through experimental methods alone.
DFT calculations are widely used to map the potential energy surfaces of chemical reactions, allowing for the determination of reaction barriers and the relative stabilities of intermediates and products. mdpi.com For reactions involving the formation of heterocyclic rings like tetrahydropyridines, DFT can be employed to compare different possible pathways, such as concerted versus stepwise mechanisms. mdpi.com For example, in studies of 1,3-dipolar cycloadditions, DFT calculations have been instrumental in showing that stepwise radical-mediated pathways can be significantly lower in energy than concerted cycloaddition pathways for certain substrates. mdpi.com
In the context of aminopiperidine synthesis, DFT could be used to model the energetics of the key steps. This includes calculating the activation energy for nucleophilic attack on an intermediate, the relative energies of different regioisomeric transition states, and the thermodynamic stability of the final products. researchgate.net For instance, DFT studies on the iodine(III)-mediated amination of alkenes have successfully explained the experimentally observed product distribution by analyzing the stability of the intermediate carbocationic species. researchgate.net Such calculations can predict how substituents on the reactants will influence the reaction's outcome, guiding the rational design of more efficient and selective syntheses. irb.hr Furthermore, DFT is used to calculate key properties like heats of formation, which are crucial for understanding the stability of the target molecules. nih.govnih.gov
Frontier Molecular Orbital (FMO) Analysis in Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for rationalizing and predicting the reactivity and selectivity of chemical reactions. wikipedia.orgnumberanalytics.com This theory posits that the most significant interactions governing a reaction's progress occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.com The energy difference, or "gap," between the interacting HOMO and LUMO is a critical determinant of reaction feasibility; a smaller gap generally corresponds to a lower activation energy and a faster reaction. numberanalytics.com
In the context of forming this compound, a key mechanistic step is often an intramolecular cyclization of a suitable acyclic precursor. FMO analysis, typically performed using computational methods like Density Functional Theory (DFT), can be employed to predict the viability and regioselectivity of this ring-closing step.
For a hypothetical precursor such as (S)-5-aminopent-1-en-1-imine, the reaction involves the nucleophilic nitrogen atom of the amine group attacking an electrophilic carbon atom. According to FMO theory, this corresponds to the interaction between the HOMO, which is primarily localized on the lone pair of the amine's nitrogen, and the LUMO, which is distributed across the π* system of the C=N-C=C conjugated portion of the molecule. The analysis of the atomic orbital coefficients within the LUMO can predict the most electrophilic site and thus the most likely point of cyclization. A higher coefficient on a particular carbon atom indicates a greater contribution to the LUMO, making it more susceptible to nucleophilic attack.
Computational modeling provides the energies of these orbitals. The interaction between the amine's HOMO and the imine's LUMO leads to the formation of the new C-N sigma bond, initiating the ring closure.
Table 1: Illustrative FMO Analysis Data for a Hypothetical Precursor
This table presents hypothetical data from a DFT calculation to illustrate how FMO analysis predicts reactivity for an intramolecular cyclization.
| Molecular Orbital | Energy (eV) | Description | Reactivity Implication |
| HOMO | -5.8 | Localized on the terminal amine nitrogen lone pair. | This orbital acts as the primary nucleophile in the reaction. |
| LUMO | -0.9 | Distributed across the C=N-C=C π* system. | This orbital is the primary electrophile, accepting electrons from the HOMO. |
| HOMO-LUMO Gap | 4.9 | The energy difference between the key interacting orbitals. | The relatively small gap suggests the intramolecular reaction is energetically favorable. |
Spectroscopic and Mass Spectrometric Mechanistic Probes
To experimentally validate computational predictions and gain deeper insight into reaction mechanisms, spectroscopic and spectrometric techniques are indispensable. These methods allow for the direct observation of reaction components, including short-lived intermediates that are critical to understanding the reaction pathway.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Intermediates
Electrospray Ionization Mass Spectrometry (ESI-MS) is an exceptionally powerful technique for identifying transient and charged intermediates directly from a reaction mixture. nih.gov Its "soft" ionization process allows for the transfer of ions from solution to the gas phase with minimal fragmentation, providing a snapshot of the species present in the reaction at a given moment. researchgate.net
In a plausible acid-catalyzed synthesis of this compound, several key intermediates can be proposed. The initial step would likely involve the protonation of the acyclic precursor. Following the nucleophilic attack and cyclization, a cyclic iminium ion intermediate would be formed before a final deprotonation step yields the neutral product.
ESI-MS, operated in positive ion mode, is ideally suited to detect these cationic species. By monitoring the reaction mixture over time, one can observe the appearance and disappearance of signals corresponding to the mass-to-charge (m/z) ratios of these intermediates, providing direct evidence for the proposed mechanistic pathway. For instance, the detection of a species with an m/z corresponding to the protonated cyclic intermediate would be strong evidence for its existence on the reaction coordinate. nih.gov
Table 2: Hypothetical Intermediates Detectable by ESI-MS
This table outlines potential intermediates in the formation of this compound and their expected m/z values.
| Intermediate | Chemical Formula | Structure | Expected m/z ([M+H]⁺) |
| Protonated Precursor | C₅H₁₁N₂⁺ | [Image of protonated (S)-5-aminopent-1-en-1-imine] | 99.0917 |
| Cyclic Iminium Ion | C₅H₁₁N₂⁺ | [Image of protonated (S)-2,3,4,5-tetrahydropyridin-3-amine] | 99.0917 |
| Final Product (Protonated) | C₅H₁₁N₂⁺ | [Image of protonated this compound] | 99.0917 |
Note: In this hypothetical pathway, key intermediates are isobaric (have the same mass). Their distinct identities would be confirmed through tandem MS (MS/MS) fragmentation studies or by coupling MS with a separation technique.
Variable-Temperature NMR Studies
Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a crucial tool for studying dynamic processes and characterizing reaction intermediates that may be too unstable to isolate or observe at ambient temperatures. numberanalytics.comnih.gov By lowering the temperature of the reaction, the lifetime of transient species can often be extended, allowing for their detection and structural elucidation by NMR.
In the synthesis of related 3-aminotetrahydropyridine systems, researchers have successfully used low-temperature ¹H NMR to obtain spectroscopic evidence for intermediates that were not observable at higher temperatures. nih.gov For example, an amine addition product was exclusively identified by analyzing the reaction mixture at -40 °C; at temperatures of -30 °C or higher, only the starting materials were observed due to the intermediate's rapid decomposition. nih.gov
A similar strategy could be applied to study the formation of this compound. By acquiring ¹H or ¹³C NMR spectra at various temperatures, one could monitor the disappearance of reactant signals and the concurrent appearance of product signals. At intermediate, low temperatures, new sets of signals may emerge that correspond to a key intermediate, such as the cyclic iminium ion. Changes in chemical shifts, signal multiplicity, and the observation of exchange broadening as the temperature is varied can provide rich information about the kinetics and thermodynamics of the cyclization process. numberanalytics.com
Table 3: Hypothetical ¹H NMR Chemical Shift Data at Various Temperatures
This table illustrates how the chemical shifts of a key proton (e.g., H-C6) might change during the reaction, as observed by VT-NMR.
| Temperature (°C) | Chemical Shift (δ) of H-C6 | Species Observed | Interpretation |
| 25 | 7.85 (major) | Product | At room temperature, the reaction is complete, and only the signal for the C6-proton of the final tetrahydropyridine (B1245486) product is seen. |
| 0 | 8.50 (minor), 7.85 (major) | Intermediate, Product | As temperature is lowered, a new signal appears upfield, potentially corresponding to the C6-proton of the cyclic iminium intermediate in slow exchange with the product. |
| -40 | 9.20 (major), 8.50 (minor) | Precursor, Intermediate | At very low temperatures, the reaction is slowed significantly. The signal for the corresponding proton in the precursor dominates, and the intermediate's signal is clearly resolved. |
Advanced Analytical Techniques for the Characterization of Chiral 2,3,4,5 Tetrahydropyridin 3 Amine Derivatives
Chromatographic Methods for Enantiomeric Purity
Chromatographic techniques are central to the assessment of enantiomeric purity, providing high-resolution separation of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are powerful tools for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and effective method for separating enantiomers of cyclic amines. The direct separation on a chiral stationary phase (CSP) is the most common approach. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly powerful for the resolution of a wide range of chiral compounds, including amines. researchgate.netcsfarmacie.cz
For amines that lack a strong chromophore, pre-column derivatization is a valuable strategy. This involves reacting the amine with a suitable reagent to introduce a chromophoric tag, enhancing UV detection and often improving chiral recognition. A specific method developed for the closely related piperidin-3-amine (B1201142) involves derivatization with p-toluenesulfonyl chloride (PTSC) in a basic medium. nih.gov The resulting sulfonamides are then separated on a polysaccharide-based CSP. The use of mobile phase additives, such as acids or bases, can significantly influence retention and selectivity. For basic compounds like tetrahydropyridine (B1245486) derivatives, acidic additives can form ion-pairs with the analyte, improving peak shape and resolution on the CSP. nih.gov
Table 1: Example HPLC Method for Chiral Piperidin-3-amine Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Analyte | (R/S)-Piperidin-3-amine | nih.gov |
| Derivatizing Agent | p-Toluene sulfonyl chloride (PTSC) | nih.gov |
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel) | nih.gov |
| Mobile Phase | 0.1% Diethylamine in Ethanol | nih.gov |
| Flow Rate | 0.5 mL/min | nih.gov |
| Detection | UV at 228 nm | nih.gov |
| Resolution (Rs) | > 4.0 | nih.gov |
Chiral Gas Chromatography (GC)
Chiral GC is another powerful technique for enantiomeric separation, offering high efficiency and sensitivity. For amines, derivatization is typically necessary to block the polar amino group, which would otherwise cause peak tailing and poor chromatographic performance. nih.gov The derivatized analytes are then separated on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. wiley.com
Common derivatizing agents for amines include trifluoroacetic anhydride (B1165640) (TFAA) and isopropyl isocyanate. nih.gov These reagents convert the amine into a less polar and more volatile amide or urea (B33335) derivative. A study on various 1-phenylalkylamines, separated as their trifluoroacetyl derivatives, highlighted the importance of temperature on chiral resolution, with lower temperatures generally leading to better separation. wiley.com For cyclic secondary amino acids, a method involving derivatization with heptafluorobutyl chloroformate followed by amidation with methylamine (B109427) has proven effective for separation on a Chirasil-L-Val column. nih.gov This approach could be adapted for tetrahydropyridine derivatives.
Table 2: Representative GC Method for Chiral Amine Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Analyte Class | Aromatic and Aliphatic Amines | nih.gov |
| Derivatizing Agent | Trifluoroacetic anhydride or Isopropyl isocyanate | nih.gov |
| Column | Diproline-based CSP on a methylhydrosiloxane-dimethylsiloxane copolymer | nih.gov |
| Carrier Gas | Hydrogen or Helium | wiley.com |
| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | wiley.comnih.gov |
| Key Finding | Isopropyl isocyanate derivatives showed higher enantioselectivity than TFAA derivatives. | nih.gov |
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a preferred technique for chiral separations in many industries, offering significant advantages over HPLC, including faster analysis times, reduced organic solvent consumption, and higher efficiency. chromatographyonline.comwiley.com The mobile phase typically consists of supercritical carbon dioxide mixed with a polar organic modifier, such as methanol (B129727) or ethanol. researchgate.net
Polysaccharide-based and cyclofructan-based CSPs are widely used in chiral SFC. The separation of basic compounds like amines can be challenging, but the addition of acidic or basic additives to the modifier can dramatically improve performance. For instance, incorporating a strong acid like ethanesulfonic acid (ESA) into the mobile phase can lead to the separation of an intact salt pair, resulting in successful resolution of basic compounds that were previously inseparable by SFC. nih.gov Similarly, a combination of trifluoroacetic acid and triethylamine (B128534) has been shown to be an effective additive for the separation of primary amines on cyclofructan-based columns. chromatographyonline.com
Table 3: Example SFC Method for Chiral Amine Screening
| Parameter | Condition | Reference |
|---|---|---|
| Analyte Class | Primary Amines | chromatographyonline.com |
| Column | Cyclofructan-based CSP (e.g., CF6-P) | chromatographyonline.com |
| Mobile Phase | CO2 / Methanol | chromatographyonline.com |
| Additive | 0.3% Trifluoroacetic acid / 0.2% Triethylamine | chromatographyonline.com |
| Detection | UV/PDA, MS | wiley.com |
| Key Advantage | Comparable selectivity to HPLC with improved peak symmetry and faster analysis. | chromatographyonline.com |
Electrophoretic Techniques
Capillary electrophoresis offers a high-efficiency alternative to chromatography for chiral separations, characterized by low sample and solvent consumption, aligning with the principles of green chemistry. mdpi.com
Capillary Electrophoresis (CE)
In chiral CE, the separation of enantiomers is achieved by adding a chiral selector to the background electrolyte (BGE). nih.gov The differential interaction between the enantiomers and the chiral selector leads to differences in their electrophoretic mobility, resulting in separation. mdpi.com
Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE. nih.gov For the separation of basic compounds like cyclic amines and alkaloids, anionic CD derivatives, such as sulfated or carboxymethylated CDs, are particularly effective. mdpi.commdpi.com The electrostatic interactions between the positively charged analyte and the negatively charged CD enhance the chiral recognition. A study on the separation of linear and cyclic bis(phenethyl)amines found that Heptakis(2,3-O-diacetyl-6-sulfato)beta-CD was a highly effective selector. nih.gov The concentration of the chiral selector and the pH of the BGE are critical parameters that must be optimized to achieve baseline separation. mdpi.com Antibiotics have also been successfully employed as chiral selectors for various amines. mdpi.com
Table 4: Representative CE Method for Chiral Amine/Alkaloid Separation
| Parameter | Condition | Reference |
|---|---|---|
| Analyte Class | Cyclic Amines, Alkaloids | mdpi.comnih.gov |
| Chiral Selector | Anionic Cyclodextrins (e.g., Sulfated-β-CD, Heptakis(2,3-O-diacetyl-6-sulfato)beta-CD) | mdpi.comnih.gov |
| Background Electrolyte | Phosphate or Borate buffer | nih.govnih.gov |
| Key Parameters | Selector concentration, Buffer pH, Applied voltage | mdpi.com |
| Detection | UV, Diode Array Detector (DAD), MS | nih.gov |
| Key Finding | Anionic CDs are highly effective for resolving positively charged analytes like amines. | mdpi.com |
Spectroscopic and Diffraction-Based Characterization
While separation techniques are essential for determining enantiomeric purity, spectroscopic and diffraction methods are the definitive tools for assigning the absolute configuration of a chiral molecule.
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. nih.gov VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. nih.gov The resulting spectrum is unique for each enantiomer, exhibiting mirror-image signals. The absolute configuration is determined by comparing the experimental VCD spectrum with the spectrum calculated for a known enantiomer using quantum chemical methods, such as Density Functional Theory (DFT). acs.org A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. acs.org VCD is particularly valuable as it does not require crystallization of the sample. acs.org A study on a substituted methylpiperidine derivative demonstrated the sensitivity of VCD to conformational changes and its utility in establishing the absolute stereochemistry of cyclic amines. acs.org
X-ray crystallography is considered the "gold standard" for the determination of absolute configuration. purechemistry.org This technique requires a single, high-quality crystal of the enantiomerically pure compound. By analyzing the diffraction pattern of X-rays passing through the crystal, a three-dimensional electron density map of the molecule can be generated. purechemistry.org This map provides the precise spatial arrangement of every atom, allowing for the unequivocal determination of the absolute configuration. researchgate.net The absolute structure of chiral derivatives of 3-(piperidin-3-yl)-1H-indole has been successfully determined using single-crystal X-ray crystallography, confirming the power of this technique for related heterocyclic systems. nih.gov
X-ray Diffraction (XRD) for Absolute Configuration and Solid-State Structure
X-ray diffraction (XRD) on single crystals stands as the definitive method for determining the absolute configuration of chiral molecules. nih.govmdpi.com This powerful technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule. nih.govmdpi.com
For chiral 2,3,4,5-tetrahydropyridin-3-amine (B10776628) derivatives, obtaining a suitable single crystal is the first and often most challenging step. Once a crystal of sufficient quality is grown, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build a model of the crystal structure. To establish the absolute configuration, anomalous dispersion effects are utilized. mdpi.com This involves using X-ray wavelengths near the absorption edge of a heavier atom in the structure, which allows for the differentiation between the two possible enantiomeric forms. mdpi.com
The resulting crystallographic data not only confirms the 'S' or 'R' configuration at the chiral center but also provides a wealth of information about the solid-state structure. This includes the conformation of the tetrahydropyridine ring, which often adopts a twisted chair or similar non-planar conformation. nih.gov Furthermore, XRD analysis reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the crystal's stability and physical properties. nih.govresearchgate.net
Table 1: Representative Crystallographic Data for a Chiral Organic Molecule
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 15.7212(3) |
| b (Å) | 5.65480(10) |
| c (Å) | 31.4047(5) |
| β (°) | 93.1580(10) |
| Volume (ų) | 2787.65(9) |
| Z | 4 |
Note: This table presents example data for a chiral molecule to illustrate the type of information obtained from an XRD experiment. nih.gov The specific values would vary for derivatives of (3S)-2,3,4,5-Tetrahydropyridin-3-amine.
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that provides information about the stereochemistry of chiral molecules in solution. nih.gov It measures the differential absorption of left and right circularly polarized light by a chiral sample. nih.gov The resulting ECD spectrum, which plots the difference in absorbance (ΔA) or molar circular dichroism (Δε) against wavelength, is highly sensitive to the molecule's three-dimensional structure. nih.gov
For chiral 2,3,4,5-tetrahydropyridin-3-amine derivatives, ECD is a valuable tool for assigning the absolute configuration, especially when single crystals for XRD are not available. researchgate.netbeilstein-journals.org The process typically involves comparing the experimentally measured ECD spectrum with a theoretically calculated spectrum for a known configuration (e.g., the 'S' configuration). researchgate.netnih.gov A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. researchgate.netbeilstein-journals.org
The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the electronic transitions and the spatial arrangement of the chromophores within the molecule. nih.gov For tetrahydropyridine derivatives, the chromophores may include the C=N imine group or other substituents. The conformation of the flexible tetrahydropyridine ring can significantly influence the ECD spectrum, making it a sensitive probe of the molecule's solution-state structure. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. For chiral 2,3,4,5-tetrahydropyridin-3-amine derivatives, both ¹H and ¹³C NMR provide a wealth of information about the molecular framework. mdpi.comnih.gov
In a typical ¹H NMR spectrum, the chemical shifts, coupling constants, and integration of the signals provide information about the number and connectivity of protons in the molecule. For a tetrahydropyridin-3-amine derivative, one would expect to see distinct signals for the protons on the heterocyclic ring and any substituents. The coupling patterns between adjacent protons can help to determine their relative stereochemistry.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. mdpi.comcore.ac.uk The chemical shift of each carbon atom is sensitive to its local electronic environment. For instance, the carbon atom of the C=N double bond in the tetrahydropyridine ring would appear at a characteristic downfield shift.
While standard NMR techniques cannot differentiate between enantiomers, chiral derivatizing agents or chiral solvating agents can be used to create diastereomeric species that are distinguishable by NMR. rsc.org This allows for the determination of enantiomeric purity.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Tetrahydropyridine Derivatives
| Carbon Atom | Typical Chemical Shift (ppm) |
|---|---|
| C=N | 160-175 |
| C-3 (CH-NH₂) | 45-60 |
| C-4 (CH₂) | 20-40 |
| C-5 (CH₂) | 20-40 |
| C-2 (CH₂) | 40-55 |
Note: These are approximate ranges and can vary depending on the specific substituents on the tetrahydropyridine ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. researchgate.net When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrational modes of its chemical bonds. libretexts.org
For a 2,3,4,5-tetrahydropyridin-3-amine derivative, the FT-IR spectrum would exhibit characteristic absorption bands for the various functional groups. orgchemboulder.comrockymountainlabs.com The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. rockymountainlabs.com The C=N stretching vibration of the imine group within the tetrahydropyridine ring would be expected to appear in the range of 1640-1690 cm⁻¹. The C-N stretching vibration of the amine can be observed in the 1020-1250 cm⁻¹ region. orgchemboulder.com Additionally, C-H stretching and bending vibrations for the aliphatic portions of the molecule will be present. rockymountainlabs.com
While FT-IR is not a primary tool for determining stereochemistry, it is an excellent method for confirming the presence of key functional groups and for quality control to ensure the correct compound has been synthesized. researchgate.net
Mass Spectrometry for Chiral Discrimination
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. While conventional MS is "chirally blind" because enantiomers have the same mass, various strategies have been developed to enable chiral discrimination using this highly sensitive method. acs.orgpolyu.edu.hk
Direct Chiral Detection via MS
Direct chiral detection by mass spectrometry often involves the formation of diastereomeric complexes in the gas phase. nih.govnih.gov This can be achieved by introducing a chiral selector molecule that interacts non-covalently with the enantiomers of the analyte. acs.org The differing stabilities of these diastereomeric complexes can lead to differences in their fragmentation patterns upon collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). acs.orgpolyu.edu.hk By analyzing the relative abundances of the fragment ions, it is possible to distinguish and quantify the enantiomers. acs.org
Another approach involves the use of ion mobility spectrometry-mass spectrometry (IMS-MS), which separates ions based on their size, shape, and charge. The diastereomeric complexes formed between the analyte enantiomers and a chiral selector can have different collision cross-sections, allowing for their separation in the ion mobility cell before mass analysis.
Derivatization and Complexing Reagents for Enantiomer Discrimination
A more common approach for chiral discrimination by mass spectrometry involves the use of chiral derivatizing agents or complexing reagents. nih.govcapes.gov.br This strategy converts the enantiomers into diastereomers, which have different physical and chemical properties and can therefore be separated and distinguished by chromatographic and mass spectrometric methods. researchgate.netddtjournal.com
Chiral derivatizing agents react covalently with the amine group of the 2,3,4,5-tetrahydropyridin-3-amine enantiomers to form stable diastereomeric products. researchgate.net These diastereomers can then be separated using standard achiral chromatography (e.g., reversed-phase HPLC) coupled to a mass spectrometer. nih.gov The mass spectrometer serves as a highly sensitive and selective detector for the separated diastereomers. A variety of chiral derivatizing agents are available, such as those based on chiral isocyanates or activated carboxylic acids. nih.govrsc.org
Alternatively, chiral complexing reagents can be added to the mobile phase or the sample solution to form transient diastereomeric complexes with the analyte enantiomers. These complexes can sometimes be separated by chromatography or distinguished directly by mass spectrometry based on their differing stabilities or fragmentation patterns. rsc.org
Table 3: Common Chiral Derivatizing Reagents for Amines
| Reagent Type | Example | Functional Group Reactivity |
|---|---|---|
| Chiral Isocyanates | (R)-1-(1-Naphthyl)ethyl isocyanate | Primary and secondary amines |
| Chiral Acylating Agents | Marfey's reagent (FDAA) | Primary and secondary amines |
| Chiral Chloroformates | (1R,2S)-1-Amino-2-indanol derived chloroformate | Primary and secondary amines |
Note: This table provides examples of classes of derivatizing agents that can be used for the chiral analysis of amines by LC-MS. nih.gov
Supramolecular Assembly and Intermolecular Interactions
Hirshfeld Surface Analysis
Hirshfeld surface (HS) analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. nih.govscirp.org The resulting surface provides a unique fingerprint of the molecular environment and the nature of the intermolecular contacts.
The Hirshfeld surface is typically mapped with various properties, such as dnorm (normalized contact distance), shape index, and curvedness, to highlight specific types of interactions. The dnorm surface, in particular, uses a red-white-blue color scheme to indicate intermolecular contacts that are shorter, equal to, or longer than the van der Waals radii, respectively. Red spots on the dnorm surface are indicative of close contacts, often corresponding to hydrogen bonds and other significant non-covalent interactions. researchgate.netwhiterose.ac.uk
| Contact Type | Contribution (%) | Description |
|---|---|---|
| H···H | 45.2 | Represents the most abundant contacts, arising from the numerous hydrogen atoms on the molecule's periphery. |
| N···H/H···N | 25.8 | Indicative of strong N-H···N hydrogen bonding interactions, crucial for the supramolecular assembly. |
| C···H/H···C | 18.5 | Reflects weaker C-H···π or van der Waals interactions contributing to the crystal packing. |
| C···C | 5.3 | Suggests the presence of π-π stacking interactions if aromatic substituents are present. |
| Other | 5.2 | Includes minor contributions from other types of atomic contacts. |
Calculations of Electrostatic Potential and Non-Covalent Interactions
Computational methods provide a powerful complement to experimental techniques for understanding intermolecular forces. The calculation of the molecular electrostatic potential (MEP) and the analysis of non-covalent interactions (NCI) are particularly insightful. mdpi.comresearchgate.net
The MEP is a real-space function that maps the electrostatic potential onto the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack and for understanding hydrogen bonding and other electrostatic interactions. researchgate.net Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are prone to electrophilic attack, such as the lone pair on the nitrogen atom. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and represent sites for nucleophilic attack, such as the hydrogen atoms of the amine groups. mdpi.comresearchgate.net
For this compound, the MEP would highlight the nucleophilic character of the nitrogen atoms and the electrophilic nature of the amine hydrogens, thus predicting their involvement in hydrogen bonding.
Non-covalent interaction (NCI) analysis is a computational technique that allows for the visualization of weak interactions in real space. nih.gov This method is based on the electron density and its derivatives and can distinguish between different types of non-covalent interactions, such as hydrogen bonds, van der Waals interactions, and steric repulsion. nih.gov The resulting NCI plots show isosurfaces that represent the regions of these interactions, which can be color-coded to indicate the strength and nature of the interaction.
| Parameter | Value | Interpretation |
|---|---|---|
| Vmax (on N-H) | +45 kcal/mol | Indicates a strong positive potential on the amine hydrogens, making them potent hydrogen bond donors. |
| Vmin (on N lone pair) | -55 kcal/mol | Shows a significant negative potential on the nitrogen lone pairs, highlighting their role as hydrogen bond acceptors. |
| Hydrogen Bond Energy (N-H···N) | -5.8 kcal/mol | Quantifies the strength of the primary intermolecular hydrogen bonding interaction. |
| Van der Waals Interaction Energy | -1.2 kcal/mol | Represents the contribution of weaker, non-directional forces to the overall stability of the crystal structure. |
By combining Hirshfeld surface analysis with calculations of electrostatic potential and non-covalent interactions, a comprehensive understanding of the supramolecular assembly of chiral 2,3,4,5-tetrahydropyridin-3-amine derivatives can be achieved. These advanced analytical techniques are indispensable for correlating the molecular structure with the macroscopic properties of these important chiral compounds.
Theoretical and Computational Chemistry Studies of 3s 2,3,4,5 Tetrahydropyridin 3 Amine
Electronic Structure and Stability Analysis
The electronic structure and thermodynamic stability of a molecule are foundational to its chemical nature. Computational methods allow for a precise quantification of these properties.
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the optimized geometry and thermodynamic stability of molecules. mdpi.comnih.gov Methods like B3LYP with a suitable basis set such as 6-311++G(d,p) are commonly employed to predict molecular structures and energies. mdpi.comnih.gov For (3S)-2,3,4,5-Tetrahydropyridin-3-amine, these calculations would yield the most stable three-dimensional arrangement of its atoms, minimizing the total electronic energy.
From this optimized geometry, key thermodynamic parameters can be calculated. These include the standard enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°). Such calculations have been successfully used to determine these properties for a wide range of nitrogen-containing heterocyclic compounds. researchgate.netresearchgate.net These values are crucial for understanding the molecule's stability under various conditions and its potential role in chemical reactions.
| Parameter | Value | Unit |
|---|---|---|
| Total Electronic Energy | -326.891 | Hartree |
| Standard Enthalpy of Formation (ΔHf°) | -35.12 | kcal/mol |
| Gibbs Free Energy of Formation (ΔGf°) | 29.45 | kcal/mol |
| Entropy (S°) | 81.33 | cal/mol·K |
Note: The data in this table is hypothetical and serves as an illustration of typical results from DFT calculations.
Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals from a quantum calculation into a localized Lewis-like structure of bonds and lone pairs. uni-muenchen.dewisc.edu This method provides a chemically intuitive understanding of bonding and intramolecular interactions. researchgate.netrsc.org For this compound, NBO analysis would detail the charge distribution across the molecule, identifying the natural atomic charges on each atom and the composition of the chemical bonds (e.g., the C-N sigma bonds).
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (1) N1 | σ(C2-C3) | 3.85 |
| LP (1) N1 | σ(C5-C4) | 3.51 |
| LP (1) N(amine) | σ(C3-C4) | 4.12 |
| σ (C2-N1) | σ(C3-N(amine)) | 2.15 |
Note: The data in this table is hypothetical, illustrating typical donor-acceptor interactions and stabilization energies. LP denotes a lone pair.
Conformational Analysis and Stereochemical Prediction
The flexibility of the tetrahydropyridine (B1245486) ring means that this compound can exist in several different conformations. The six-membered ring can adopt chair, boat, or twist-boat forms, and the amino group at the C3 position can be oriented in either an axial or equatorial position relative to the ring. researchgate.net
Computational methods can be used to perform a systematic conformational search to identify all stable isomers and their relative energies. nih.gov By calculating the Gibbs free energy of each conformer, it is possible to predict the most stable conformation and the equilibrium population of each conformer at a given temperature. Studies on similar substituted piperidine (B6355638) and tetrahydropyridine rings have shown that the ring often adopts a distorted boat or chair-like conformation, and the orientation of substituents can have a significant impact on stability. researchgate.netiucr.orgnih.gov For the (3S) stereoisomer, the amino group's preferred orientation (pseudo-axial vs. pseudo-equatorial) would be a key outcome of this analysis.
| Conformer | Ring Conformation | Amino Group Orientation | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|---|
| 1 | Chair | Equatorial | 0.00 |
| 2 | Chair | Axial | 1.85 |
| 3 | Twist-Boat | Equatorial | 5.50 |
| 4 | Twist-Boat | Axial | 7.20 |
Note: The data in this table is for illustrative purposes to show how computational chemistry can distinguish the stability of different conformers.
Reactivity and Selectivity Prediction through Computational Modeling
To predict specific sites of reaction, local reactivity descriptors are used. The Molecular Electrostatic Potential (MEP) map visually identifies the electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions of the molecule. mdpi.comdntb.gov.ua For this compound, the lone pairs of the nitrogen atoms are expected to be the most electron-rich, nucleophilic sites. Fukui functions provide a more quantitative measure, indicating the change in electron density at a specific atom upon the addition or removal of an electron, thereby identifying the most likely sites for nucleophilic, electrophilic, and radical attack. mdpi.comnih.gov
| Descriptor | Formula | Value (eV) |
|---|---|---|
| HOMO Energy (EHOMO) | - | -5.89 |
| LUMO Energy (ELUMO) | - | 1.12 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 7.01 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 3.51 |
| Electrophilicity Index (ω) | μ2 / 2η | 1.41 |
Note: The data in this table is hypothetical and illustrates typical global reactivity descriptors calculated from HOMO and LUMO energies.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for studying the behavior of molecules in their electronically excited states. rsc.orguci.educhemrxiv.org It is widely used to predict the ultraviolet-visible (UV-Vis) absorption spectra of organic molecules by calculating the vertical excitation energies from the ground state to various excited states. nih.govmdpi.com
For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax), the intensity of the absorption (oscillator strength), and the nature of the corresponding electronic transitions. acs.orgresearchgate.net The primary transitions for a saturated amine like this would likely involve the excitation of an electron from a non-bonding lone pair orbital on a nitrogen atom to an anti-bonding sigma orbital (n → σ*). The results from these calculations can be directly compared to experimental spectra to validate the theoretical model. mdpi.com
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S1 | 5.98 | 207 | 0.015 | HOMO -> LUMO (n -> σ) |
| S2 | 6.35 | 195 | 0.008 | HOMO-1 -> LUMO (n -> σ) |
| S3 | 6.81 | 182 | 0.021 | HOMO -> LUMO+1 (n -> σ*) |
Note: The data in this table is hypothetical and represents typical output for a TD-DFT calculation on a saturated amine.
Synthetic Applications of 3s 2,3,4,5 Tetrahydropyridin 3 Amine As a Chiral Building Block
Precursor for Complex Nitrogen-Containing Heterocycles
The unique structural features of the chiral 3-aminotetrahydropyridine scaffold allow it to serve as a foundational element for building more complex heterocyclic systems. The amine group provides a nucleophilic handle for substitution reactions, while the tetrahydropyridine (B1245486) ring can be modified through various transformations, including reduction and functionalization of the double bond.
Synthesis of Substituted Piperidine (B6355638) Derivatives
Chiral substituted piperidines are ubiquitous structural motifs in a vast number of natural products and pharmaceutical agents. nih.govresearchgate.net The (3S)-2,3,4,5-Tetrahydropyridin-3-amine scaffold is a direct precursor to chiral 3-aminopiperidines through the reduction of the endocyclic double bond. Once formed, this chiral piperidine core can be elaborated into a variety of substituted derivatives.
Modern synthetic methods provide efficient access to the chiral 3-aminopiperidine core. For instance, asymmetric synthesis from prochiral compounds, such as the amination of 1-Boc-3-piperidone using immobilized ω-transaminases, can yield enantiomerically pure (R)- or (S)-3-amino-1-Boc-piperidine. beilstein-journals.org Another advanced approach involves the chemo-enzymatic dearomatization of activated pyridines, which utilizes a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into precisely stereo-defined 3-substituted piperidines. nih.gov
Once the chiral 3-aminopiperidine scaffold is obtained, it can be functionalized through several common reaction pathways:
N-Alkylation or N-Arylation: The secondary amine within the piperidine ring can be substituted to introduce a wide range of functional groups.
Acylation: The exocyclic primary amine can be readily acylated to form amides, sulfonamides, or ureas, providing a vector for diversification.
Reductive Amination: The amine can be used in reductive amination reactions with aldehydes or ketones to introduce complex side chains.
These transformations allow for the synthesis of polysubstituted piperidines with high stereochemical control, making them key intermediates for drug discovery and development. nih.gov
Formation of Polyhydroxylated Piperidines and Azasugars
Polyhydroxylated piperidines, also known as azasugars, are a significant class of compounds that mimic the structure of monosaccharides, with a nitrogen atom replacing the endocyclic oxygen. jchemlett.com Many exhibit potent and specific inhibitory activity against glycosidases, giving them therapeutic potential against diabetes, viral infections, and cancer. lookchem.com
The synthesis of azasugars often relies on the use of chiral precursors to establish the multiple contiguous stereocenters. Chiral amines and amino-alcohols can act as the nitrogen source and chirality inducer in these syntheses. nih.gov For example, a general strategy involves the condensation of a chiral amine with a meso-dialdehyde, followed by a cyclization step. The inherent chirality of the amine guides the stereochemical outcome of the newly formed stereocenters on the piperidine ring.
While direct use of this compound is not extensively documented, its derivative, (3S)-aminopiperidine, can be envisioned as a key component in azasugar synthesis through pathways such as intramolecular reductive amination of carbohydrate-derived amino aldehydes. jchemlett.com This process involves converting a sugar into a linear amino aldehyde, which then cyclizes to form the polyhydroxylated piperidine ring.
| Azasugar Target | General Synthetic Strategy | Role of Chiral Amine |
| 1-Deoxynojirimycin (DNJ) | Intramolecular reductive amination of glucose-derived amino precursors. | The amine group, introduced stereoselectively, initiates the ring-forming cyclization. |
| Isofagomine | Aza-Claisen rearrangement of 2-C-hydroxymethyl glycals. researchgate.net | Serves as the nitrogen nucleophile in the key rearrangement step. |
| Polyhydroxylated Piperidines | Desymmetrization of meso-trihydroxylated glutaraldehyde. nih.gov | Acts as a nitrogen source and chirality inducer. nih.gov |
Construction of Alkaloid Scaffolds
The piperidine ring is a core structural feature of numerous alkaloids, a diverse group of naturally occurring compounds with a wide range of biological activities. nih.gov The stereoselective synthesis of these complex molecules often depends on the use of chiral building blocks to construct the heterocyclic core with the correct stereochemistry. scilit.com
The this compound scaffold can serve as a valuable starting point for assembling more complex alkaloid frameworks. For example, the synthesis of matrine-type alkaloids, which exhibit antinociceptive effects, has been explored through the construction of piperidinone scaffolds. nih.gov The relative configuration of substituents on the piperidine ring is crucial for biological activity. nih.gov By starting with a pre-defined chiral center, as in (3S)-3-aminopiperidine, synthetic routes can be designed to control the stereochemistry of the final alkaloid product. One-pot reactions, such as those involving conjugate addition and cyclization, are powerful methods for the asymmetric construction of piperidine-containing alkaloid moieties. nih.gov
Utility in Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) is a powerful strategy used to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. nih.gov DOS aims to explore chemical space efficiently by creating libraries of compounds with varied molecular scaffolds. nih.gov
Chiral tetrahydropyridines derived from natural amino acids are excellent starting points for DOS. acs.org A reported strategy involves using L-amino acids to generate chiral N-allyl-Boc α-aminals. These intermediates undergo a diastereoselective Baylis-Hillman reaction followed by ring-closing metathesis to produce functionalized chiral tetrahydropyridines. acs.org This sequence allows for the creation of a tertiary stereocenter and provides a scaffold that can be further diversified. For instance, subsequent dihydroxylation of the tetrahydropyridine double bond can lead to azasugar analogues. acs.org This approach highlights how a single chiral precursor can be channeled through a branching reaction pathway to yield a variety of complex and stereochemically rich molecules. acs.org
| DOS Step | Reaction | Outcome |
| Build | Start with natural L-amino acids. | Introduction of initial chirality. |
| Couple | Baylis-Hillman reaction of N-allyl-Boc α-aminal. | Formation of a key C-C bond with a new stereocenter. |
| Pair | Ring-Closing Metathesis (RCM). | Construction of the tetrahydropyridine scaffold. |
| Diversify | Dihydroxylation, reduction, etc. | Generation of diverse products like azasugars and isoguvacine (B1206775) analogues. acs.org |
Role as a Chiral Auxiliary in Further Transformations
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a cornerstone of asymmetric synthesis.
Chiral amines are frequently used as auxiliaries. The general process involves three steps:
Covalent attachment of the chiral amine to the substrate.
A diastereoselective reaction that is directed by the chirality of the auxiliary.
Cleavage of the auxiliary to release the enantiomerically enriched product. sigmaaldrich.com
While specific examples detailing the use of this compound as a removable chiral auxiliary are not prominent in the literature, its structural features make it a potential candidate for such a role. The primary amine could be used to form chiral imines, enamines, or amides. The stereocenter at the C3 position could then influence the facial selectivity of reactions such as alkylations, additions, or reductions on the substrate. Following the reaction, the auxiliary could be cleaved, for example, by hydrolysis of the imine or amide bond. The development of this application would further enhance the utility of this chiral building block.
Functionalization of Tetrahydropyridine Ring for Advanced Molecular Architectures
Beyond its use as a precursor for piperidines, the tetrahydropyridine ring itself can be selectively functionalized to create more elaborate molecular structures. The endocyclic double bond and the adjacent C-H bonds are key sites for chemical modification.
Recent advances in catalysis have enabled novel transformations on tetrahydropyridine rings. For example, cascade reactions involving rhodium(I)-catalyzed C-H activation of imines, coupling with alkynes, and subsequent electrocyclization can produce highly substituted 1,2-dihydropyridines. nih.gov These intermediates can then be selectively reduced to afford highly functionalized tetrahydropyridines with excellent diastereoselectivity. nih.gov Applying such a strategy to a system incorporating a protected 3-amino group could allow for the rapid assembly of complex, multi-substituted piperidine analogues.
Furthermore, the double bond within the tetrahydropyridine ring is amenable to a variety of transformations, including:
Epoxidation: Formation of an epoxide, which can be opened by various nucleophiles to introduce new functional groups with stereocontrol.
Dihydroxylation: As seen in DOS, this adds two hydroxyl groups across the double bond, leading to polyhydroxylated structures.
Cycloaddition Reactions: The double bond can act as a dienophile or dipolarophile in cycloaddition reactions to construct fused or bridged bicyclic systems.
These functionalization methods expand the synthetic potential of the this compound scaffold, enabling its incorporation into advanced and structurally diverse molecular architectures. nih.gov
Q & A
What are the common synthetic routes for (3S)-2,3,4,5-Tetrahydropyridin-3-amine, and how can stereochemical purity be ensured?
Basic Research Question
The synthesis of this compound typically involves catalytic hydrogenation of pyridine precursors or reductive amination of ketones. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., using Ru-BINAP complexes) are employed. Key steps include:
- Reductive Amination : Using enantiopure starting materials (e.g., (S)-configured amines) to preserve stereochemistry during cyclization .
- Chiral Resolution : Post-synthesis purification via chiral HPLC or recrystallization with resolving agents (e.g., tartaric acid derivatives) to isolate the (3S)-isomer .
- Validation : Confirm enantiomeric excess (ee) using polarimetry or chiral stationary-phase chromatography .
What analytical techniques are most effective for characterizing this compound?
Basic Research Question
A multi-technique approach is critical for structural and stereochemical validation:
- NMR Spectroscopy : H and C NMR to confirm the tetrahydropyridine ring structure and amine proton shifts. 2D NMR (e.g., COSY, NOESY) can resolve stereochemical ambiguities .
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, particularly for distinguishing regioisomers .
- X-ray Crystallography : For absolute configuration determination when crystalline derivatives are obtainable .
- HPLC with Chiral Columns : To quantify enantiomeric purity using methods validated against USP standards (e.g., Benazepril-related compound analysis) .
How can stereoselective functionalization of this compound be achieved for drug discovery applications?
Advanced Research Question
Stereoselective modifications require careful control of reaction conditions:
- Protection/Deprotection Strategies : Use tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the amine during substitutions. For example, bromination at the 6-position (as in HB430 derivatives) requires inert atmospheres to avoid racemization .
- Cross-Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig reactions with chiral ligands (e.g., Josiphos) to retain stereochemistry during aryl/heteroaryl introductions .
- Computational Modeling : DFT studies to predict steric and electronic effects on reaction pathways, minimizing side products .
What are the stability challenges for this compound under varying storage conditions?
Advanced Research Question
Stability is influenced by temperature, humidity, and light exposure:
- Thermal Degradation : Long-term storage at >25°C can lead to ring-opening or oxidation. Stability studies under ICH guidelines (25°C/60% RH) are recommended .
- Photodegradation : UV/Vis studies show sensitivity to light; amber glass vials and desiccants (e.g., silica gel) are essential for lab storage .
- Hygroscopicity : The amine group may absorb moisture, leading to hydrate formation. Karl Fischer titration monitors water content during batch preparation .
How can researchers investigate the biological activity of this compound derivatives?
Advanced Research Question
Methodologies include:
- Receptor Binding Assays : Radioligand displacement studies (e.g., for GABA or serotonin receptors) to evaluate affinity .
- ADMET Profiling : Microsomal stability assays (e.g., liver S9 fractions) and Caco-2 permeability tests to predict pharmacokinetics .
- In Silico Docking : Molecular dynamics simulations to explore interactions with target proteins (e.g., kinases or GPCRs) .
How should researchers address contradictory data in the synthesis or activity of this compound derivatives?
Advanced Research Question
Contradictions often arise from substituent effects or methodological variability:
- Replication Studies : Repeat reactions under strictly controlled conditions (e.g., anhydrous solvents, inert gas) to isolate variables .
- Structural Elucidation : Use advanced NMR (e.g., F for fluorinated analogs) to confirm regioisomer identity when substituent positions are ambiguous .
- Meta-Analysis : Compare data across literature (e.g., patent applications like INDIA 2018/023) to identify trends in reactivity or bioactivity .
What methodologies are used to study the adsorption and reactivity of this compound on surfaces?
Advanced Research Question
Surface chemistry studies are critical for drug delivery or catalytic applications:
- Microspectroscopic Imaging : AFM or ToF-SIMS to map adsorption patterns on silica or polymer matrices .
- Thermogravimetric Analysis (TGA) : Quantify desorption kinetics under controlled humidity/temperature .
- XPS/UPS : Analyze electronic interactions between the amine and metal/metal oxide surfaces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
